molecular formula C15H19N5O2S2 B2443635 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797976-92-1

1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2443635
CAS No.: 1797976-92-1
M. Wt: 365.47
InChI Key: DBHPRNGWBWTEHK-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O2S2 and its molecular weight is 365.47. The purity is usually 95%.
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Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-11-15(12(2)19(3)17-11)24(21,22)16-7-9-20-8-6-13(18-20)14-5-4-10-23-14/h4-6,8,10,16H,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHPRNGWBWTEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which combines multiple heterocyclic rings. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrazole core with additional thiophene and sulfonamide functionalities, which are crucial for its biological activity. The structural formula can be represented as follows:

C16H18N4O2S2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:

  • Enzymes : Inhibition of enzymes involved in inflammatory pathways.
  • Receptors : Modulation of receptors that play a role in cellular signaling.
  • Microbial Targets : Disruption of microbial cell wall synthesis.

Pathways Involved

The mechanisms through which this compound exerts its effects include:

  • Inhibition of key enzymes : This can lead to reduced inflammation and altered immune responses.
  • Induction of apoptosis : Particularly relevant in cancer cells, where the compound may trigger programmed cell death.
  • Antimicrobial action : Targeting bacterial cell walls to inhibit growth.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound effectively induces apoptosis in various cancer cell lines through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Properties :
    • In vitro tests revealed that this compound exhibited notable antibacterial effects against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
  • Anti-inflammatory Effects :
    • The compound was shown to downregulate the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory diseases.

Scientific Research Applications

Medicinal Applications

Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and thiophene moieties have been evaluated for their effectiveness against various cancer cell lines. A study demonstrated that these compounds could inhibit cell proliferation in hepatocellular carcinoma models, showcasing their potential as lead compounds in cancer therapy .

Antimicrobial Properties : The sulfonamide group contributes to the antimicrobial activity of this compound. Studies have shown that similar sulfonamide derivatives possess efficacy against various bacterial strains, including resistant strains. For example, a related compound demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics .

Agricultural Applications

Agrochemical Potential : The structural characteristics of 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide suggest potential applications in pest control. Compounds with similar frameworks have been investigated for their insecticidal properties. For example, pyrazole-based agrochemicals have shown effectiveness against various agricultural pests .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on HepG2 liver cancer cells. The results indicated that compounds with the thiophene and sulfonamide functionalities exhibited enhanced cytotoxicity compared to standard treatments like methotrexate. The selectivity index values were significantly higher for these novel compounds, indicating their potential as effective anticancer agents .

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of sulfonamide derivatives, the compound was tested against various bacterial strains. The results showed potent activity against Gram-positive bacteria, with MIC values suggesting superior efficacy compared to conventional antibiotics .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1,3,5-trimethyl-1H-pyrazolePyrazole derivative with carbamoyl groupExhibits potent insecticidal activity
4-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazoleContains pyridine moietyInvestigated for anti-inflammatory properties
Bis-pyrazolyl-thiazolesIncorporates thiazole alongside pyrazolesDemonstrated anti-tumor activity against specific cancer cell lines

Q & A

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide, and how can reaction yields be improved?

Methodological Answer:

  • Stepwise Synthesis : The compound can be synthesized via a multi-step approach:
    • Pyrazole Core Formation : React 1,3,5-trimethyl-1H-pyrazole with sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions to introduce the sulfonamide group .
    • Thiophene-Pyrazole Hybridization : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the thiophen-2-yl group with the pyrazole moiety. Sodium ascorbate and CuSO₄ in THF/water (1:1) at 50°C for 16 hours achieve ~66% yield .
  • Yield Optimization :
    • Base Selection : K₂CO₃ in DMF improves nucleophilic substitution efficiency for sulfonamide formation .
    • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) enhances purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Key peaks include δ 14.28 (s, 1H, NH), δ 8.86 (s, 1H, pyrazole-H), and δ 7.40–7.49 (thiophene-H) .
    • ¹³C NMR : Peaks at δ 147.1 (sulfonamide C=O) and δ 119.8 (thiophene C-S) confirm connectivity .
  • Mass Spectrometry :
    • HRMS-EI : Expected [M]+ at m/z 436.12 (calculated); deviation < 0.002 .
  • IR Spectroscopy : Bands at 2242 cm⁻¹ (C≡N) and 1561 cm⁻¹ (C=N) validate functional groups .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase).
    • Parameterization : Apply AMBER force fields for sulfonamide-protein interactions .
    • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from enzyme assays .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How should conflicting data on the compound’s solubility and stability be resolved?

Methodological Answer:

  • Controlled Stability Studies :
    • pH-Dependent Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC .
    • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .
  • Solubility Enhancement :
    • Co-Solvent Systems : Use DMSO/PEG 400 (1:4) to achieve >5 mg/mL solubility .
    • Crystallography : Analyze crystal lattice defects via X-ray diffraction to identify polymorphic forms .

Q. What strategies address discrepancies in biological activity across in vitro and in vivo models?

Methodological Answer:

  • Metabolite Profiling :
    • LC-MS/MS : Identify phase I/II metabolites in liver microsomes. Key metabolites include hydroxylated pyrazole derivatives .
    • Pharmacokinetics : Calculate AUC(0–24h) and Cₘₐₓ in rodent plasma after oral administration (10 mg/kg) .
  • Species-Specific Differences :
    • CYP450 Inhibition : Test against human vs. murine CYP3A4 isoforms using fluorogenic substrates .

Q. How to design dose-response experiments for toxicity profiling?

  • OECD Guidelines :
    • Acute Toxicity : Administer 10–100 mg/kg in zebrafish embryos; monitor lethality at 24–72 hpf .
    • Chronic Exposure : Use 3D spheroid models (e.g., HepG2) over 14 days; measure ATP levels via luminescence .

Q. What statistical frameworks validate reproducibility in SAR studies?

  • Multivariate Analysis :
    • PCA : Reduce dimensionality of physicochemical descriptors (logP, PSA, H-bond donors) .
    • Q² Metrics : Apply PLS regression to ensure R² > 0.8 and Q² > 0.5 .

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